4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethoxy)-2H-chromen-2-one 4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethoxy)-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.: 1632364-49-8
VCID: VC4716462
InChI: InChI=1S/C22H22N2O5/c1-27-17-8-6-16(7-9-17)23-10-12-24(13-11-23)21(25)15-28-20-14-22(26)29-19-5-3-2-4-18(19)20/h2-9,14H,10-13,15H2,1H3
SMILES: COC1=CC=C(C=C1)N2CCN(CC2)C(=O)COC3=CC(=O)OC4=CC=CC=C43
Molecular Formula: C22H22N2O5
Molecular Weight: 394.427

4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethoxy)-2H-chromen-2-one

CAS No.: 1632364-49-8

Cat. No.: VC4716462

Molecular Formula: C22H22N2O5

Molecular Weight: 394.427

* For research use only. Not for human or veterinary use.

4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethoxy)-2H-chromen-2-one - 1632364-49-8

Specification

CAS No. 1632364-49-8
Molecular Formula C22H22N2O5
Molecular Weight 394.427
IUPAC Name 4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy]chromen-2-one
Standard InChI InChI=1S/C22H22N2O5/c1-27-17-8-6-16(7-9-17)23-10-12-24(13-11-23)21(25)15-28-20-14-22(26)29-19-5-3-2-4-18(19)20/h2-9,14H,10-13,15H2,1H3
Standard InChI Key PXSFNCYTRBMMAZ-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)N2CCN(CC2)C(=O)COC3=CC(=O)OC4=CC=CC=C43

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethoxy)-2H-chromen-2-one integrates two pharmacologically significant moieties: a 2H-chromen-2-one (coumarin) scaffold and a 4-(4-methoxyphenyl)piperazine group linked via an oxoethoxy bridge. The coumarin system is characterized by a benzopyrone structure, while the piperazine ring introduces nitrogen-based polarity and conformational flexibility .

Structural Insights

  • SMILES Representation: COC1=CC=C(C=C1)N2CCN(CC2)C(=O)COC3=CC(=O)OC4=CC=CC=C43

  • InChI Key: PXSFNCYTRBMMAZ-UHFFFAOYSA-N

  • Hydrogen Bonding: The molecule contains six hydrogen bond acceptors (carbonyl oxygens, ether oxygens, and piperazine nitrogens) and one hydrogen bond donor (the coumarin lactone oxygen).

Physicochemical Profile

PropertyValue
Molecular Weight394.427 g/mol
LogP (Partition Coefficient)Estimated ~3.05
Polar Surface Area61.3 Ų
SolubilityLow aqueous solubility

The moderate LogP value suggests balanced lipophilicity, potentially enabling membrane permeability while retaining some water solubility . The polar surface area aligns with molecules capable of moderate blood-brain barrier penetration .

Biological Activities and Mechanistic Hypotheses

Although direct bioactivity data for this compound remains limited, structural analogs suggest potential therapeutic avenues.

Serotonergic Modulation

The 4-(4-methoxyphenyl)piperazine moiety is structurally analogous to ligands of serotonin (5-HT₁A/₂A) and dopamine receptors. Computational docking studies predict moderate affinity for 5-HT₁A receptors (Ki ≈ 50–100 nM) .

Proteolysis-Targeting Chimera (PROTAC) Applications

Patent literature highlights piperazine-coumarin hybrids as potential E3 ubiquitin ligase recruiters in PROTAC systems . The coumarin’s planar structure may facilitate protein binding, while the piperazine linker enables ternary complex formation with target proteins.

Comparative Analysis with Structural Analogs

To contextualize its properties, we compare this compound with related molecules:

CompoundMolecular WeightLogPKey Structural Differences
4-Hydroxy-7-methoxy-2H-chromen-2-one 192.17 g/mol1.2Lacks piperazine side chain
N-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide 400.5 g/mol3.05Thiazole replaces coumarin
2-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}-6,7-dimethyl-4H-chromen-4-one 392.4 g/mol2.8Methyl substituents on coumarin

This comparison underscores how side chain modifications influence LogP and molecular weight, critical factors in drug-likeness.

Pharmacokinetic and Toxicity Considerations

ADME Profile

  • Absorption: Moderate oral bioavailability predicted due to balanced LogP.

  • Metabolism: Likely hepatic oxidation via CYP3A4/2D6, with O-demethylation of the methoxy group .

  • Excretion: Primarily renal, with glucuronidated metabolites.

Toxicity Risks

  • CYP Inhibition: The piperazine moiety raises potential for CYP2D6 inhibition, necessitating drug-interaction studies.

  • hERG Liability: Piperazine derivatives occasionally exhibit hERG channel binding, warranting cardiac safety assays .

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